molecular formula C4H6O3 B2512528 (2R)-oxetane-2-carboxylic acid CAS No. 2200583-25-9

(2R)-oxetane-2-carboxylic acid

Cat. No.: B2512528
CAS No.: 2200583-25-9
M. Wt: 102.089
InChI Key: ZKCXAZCRQJSFTQ-GSVOUGTGSA-N
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Description

(2R)-Oxetane-2-carboxylic acid is a chiral, four-membered ring compound containing an oxetane ring and a carboxylic acid functional group. The oxetane ring is characterized by its strained, cyclic ether structure, which imparts unique reactivity and stability properties. This compound is of significant interest in organic synthesis and medicinal chemistry due to its potential as a building block for various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-oxetane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of 3-hydroxypropanoic acid derivatives using strong acids or bases as catalysts. The reaction conditions often require careful temperature control to prevent decomposition or side reactions.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts or enantioselective synthesis techniques can enhance the production of the desired enantiomer. Additionally, purification methods such as crystallization or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: (2R)-Oxetane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding oxetane-2-carboxylates.

    Reduction: Reduction of the carboxylic acid group can yield oxetane-2-methanol derivatives.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions, where the ether oxygen is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Oxetane-2-carboxylates.

    Reduction: Oxetane-2-methanol derivatives.

    Substitution: Various substituted oxetane derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-Oxetane-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the design of enzyme inhibitors and as a scaffold for the development of bioactive peptides.

    Medicine: It is explored for its potential in drug discovery, particularly in the development of antiviral and anticancer agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-oxetane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The strained oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, resulting in various biological effects.

Comparison with Similar Compounds

    (2S)-Oxetane-2-carboxylic acid: The enantiomer of (2R)-oxetane-2-carboxylic acid with similar chemical properties but different biological activity.

    Oxetane-3-carboxylic acid: A structural isomer with the carboxylic acid group at a different position on the oxetane ring.

    Aziridine-2-carboxylic acid: A related compound with a three-membered ring structure, exhibiting different reactivity and applications.

Uniqueness: this compound is unique due to its chiral nature and the presence of a strained four-membered ring, which imparts distinct reactivity and stability. Its ability to undergo ring-opening reactions and form reactive intermediates makes it valuable in the synthesis of bioactive molecules and in medicinal chemistry.

Properties

IUPAC Name

(2R)-oxetane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c5-4(6)3-1-2-7-3/h3H,1-2H2,(H,5,6)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCXAZCRQJSFTQ-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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